molecular formula C15H21NO4 B065058 Salcaprozic acid CAS No. 183990-46-7

Salcaprozic acid

Cat. No. B065058
M. Wt: 279.33 g/mol
InChI Key: NJEKDCUDSORUJA-UHFFFAOYSA-N
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Description

Salcaprozate sodium (SNAC) is recognized as a potent intestinal permeation enhancer for oral delivery of macromolecules, facilitating the absorption of nutrients and pharmaceutical agents that otherwise have low bioavailability due to their poor permeability across the intestinal epithelium. SNAC, along with sodium caprate (C10), represents one of the most advanced permeation enhancers tested in clinical trials for enhancing oral macromolecule delivery. The debate over the mechanisms of action of SNAC continues, with recent studies suggesting additional effects beyond increasing passive transcellular permeation, such as a pH-elevating effect in the stomach that could benefit the oral delivery of certain medications like semaglutide (Twarog et al., 2019).

Scientific Research Applications

Intestinal Permeation Enhancement

Salcaprozate sodium (SNAC) is recognized as a potent intestinal permeation enhancer, primarily used to facilitate the oral delivery of macromolecules. Extensive studies have been conducted to understand its mechanism of action, comparing it with other agents like sodium caprate (C10). Although SNAC was initially believed to increase passive transcellular permeation, recent insights suggest a multifaceted mechanism involving pH elevation, monomer induction, and pepsin inhibition in the stomach, particularly for the oral delivery of semaglutide. Despite certain ambiguities in the distinct mechanisms of SNAC and C10 at epithelial interactions, both agents have shown efficacy in enhancing the oral bioavailability of macromolecules in clinical trials, albeit variably. SNAC, in particular, enjoys Generally Recognized As Safe (GRAS) status and is FDA-approved as a medical food component (Twarog et al., 2019).

Role in Plant Growth and Defense

Salicylic acid (SA), a compound related to Salcaprozic acid, has been the center of significant research due to its role as an endogenous signal in plant defense against pathogens. Apart from its involvement in biotic and abiotic stress responses, SA is critical in regulating various physiological and biochemical processes throughout a plant's lifespan. Understanding its molecular targets and modes of action can provide deeper insights into the complex signaling network of SA, confirming its vital role in plant health and disease (Rivas-San Vicente & Plasencia, 2011).

Antimicrobial Applications

Microencapsulation of salicylic acid has shown promising results in exerting antibacterial effects. Salicylic acid microcapsules (SAMs) have demonstrated significant inhibitory concentrations against bacteria such as Escherichia coli and Staphylococcus aureus. SAMs embedded into hand sanitizers have also showcased pronounced sterilization activity, highlighting their potential for antimicrobial purposes in food safety and public health (Song et al., 2022).

Enhancing Angiogenesis

Salvia miltiorrhiza, containing salvianolic acid B (Sal B), a relative of Salcaprozic acid, has been clinically used in Asia for improving microcirculation. Research indicates that Sal B, and the crude extract of Salvia miltiorrhiza, enhance angiogenesis in endothelial cell lines by up-regulating the gene expression of matrix metalloproteinase-2 (MMP-2), vascular endothelial growth factor (VEGF), and its receptors. This suggests that both the crude extract and Sal B can promote angiogenic processes, which may have therapeutic implications in cardiovascular diseases and tissue regeneration (Lay et al., 2003).

Safety And Hazards

Salcaprozic acid is harmful if swallowed, inhaled, or in contact with skin . It can cause skin irritation and serious eye irritation . Therefore, it’s important to handle it with care, using protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

8-[(2-hydroxybenzoyl)amino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKDCUDSORUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171523
Record name Salcaprozic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salcaprozic acid

CAS RN

183990-46-7
Record name Salcaprozic acid [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salcaprozic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(2-hydroxybenzoyl)amino]octanoic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALCAPROZIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A 10N sodium hydroxide solution of (4.4 mL, 44.0 mmol, 1.18 eq), 8-aminocaprylic acid (5.93 g, 37.2 mmol, 1.00 eq), sodium bicarbonate (0.88 g, 10.4 mmol, 0.28 eq) and water (5 mL) were added to a 250 mL round bottom flask equipped with a magnetic stir bar and an addition funnel. The white cloudy mixture was treated with a solution of oligosalicylate (5.20 g, 42.9 mmol 1.15 eq) and dioxane (20 mL), added over five minutes. The addition funnel was replaced with a condenser, and the reaction mixture was heated to 90 degrees C. for 3 hours (at which time the reaction was determined to have finished, by HPLC). The clear orange reaction mixture was cooled to 40 degrees C., filtered and acidified to pH=1 with 3% (by vol.) aqueous hydrochloric acid. All of the dioxane and some of the water were stripped (60 degrees C., 50 mm). The solid (which precipitated from solution during stripping) was isolated by filtration while still warm. The light pink solid was recrystallized from 50 mL of 65% ethanol-water. The solid was recovered by filtration and was dried over 18 hours in a 50 degrees C. vacuum oven. The N-(salicyloyl)-8-aminocaprylic acid was isolated as a white solid (5.35 g, 51%).
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5.93 g
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5 mL
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20 mL
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Yield
51%

Synthesis routes and methods II

Procedure details

Sodium hydroxide (1.68 g, 42.0 mmol, 1.2 eq), 2-azacyclononanone (5.0 g, 35.5 mmol, 1.0 eq) and 20 mL of water were placed a 100 mL round bottom flask equipped with a magnetic stir bar and cold water condenser to prepare aminocaprylic acid. The reaction mixture was heated to reflux for 2.5 hours (at which time the reaction was determined to have finished, by TLC) and cooled to 25 degrees C. A solution of oligosalicylate (4.87 g, 40 mmol, 1.1 eq) and dioxane (50 mL) was added to the aqueous solution of 8-aminocaprylic acid. This mixture was heated to reflux for 2.25 hours (at which time the reaction was determined to have finished, by HPLC). The clear orange reaction mixture was cooled to 25 degrees C. and acidified to pH=1 with 3% (by vol.) aqueous hydrochloric acid. All the dioxane and some of the water were stripped (60 degrees C., 50 min). The aqueous phase was decanted from the brown oil while still warm. Crystallization of the oil from ethanol-water yielded a white precipitate. The solid was recovered by filtration and was dried over 4 hours in a 50 degrees C. vacuum oven. The N-(salicyloyl)-8-aminocaprylic acid was isolated as a white solid (5.73 g, 59%).
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20 mL
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5 g
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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